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molecular formula C11H9NO2 B042914 N-Benzylmaleimide CAS No. 1631-26-1

N-Benzylmaleimide

Cat. No. B042914
M. Wt: 187.19 g/mol
InChI Key: MKRBAPNEJMFMHU-UHFFFAOYSA-N
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Patent
US05416096

Procedure details

74.8 g (0.4 mol) of N-benzylmaleimide are reacted with 58 g (0.5 mol) of 2-chloroethylamine hydrochloride and 50.5 g (0.5 mol) of triethylamine in accordance with the working instructions of Example Ia. After working up by chromatography, 81.6 g (77% of theory) of an oil with an RF value of 0.24 (on silica gel using ethyl acetate: petroleum ether=1:1) are obtained.
Quantity
74.8 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
50.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[Cl:16][CH2:17][CH2:18][NH2:19].C(N(CC)CC)C>C(OCC)(=O)C>[CH2:1]([N:8]1[C:12](=[O:13])[CH2:11][CH:10]([NH:19][CH2:18][CH2:17][Cl:16])[C:9]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
74.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C=CC1=O)=O
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
Cl.ClCCN
Step Three
Name
Quantity
50.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C(CC1=O)NCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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